molecular formula C13H20ClNO2 B1440422 4-(3-Ethoxyphenoxy)piperidine hydrochloride CAS No. 1185298-97-8

4-(3-Ethoxyphenoxy)piperidine hydrochloride

Cat. No.: B1440422
CAS No.: 1185298-97-8
M. Wt: 257.75 g/mol
InChI Key: PONQUJOPVXVLMZ-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.

Preparation Methods

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride typically involves the reaction of 3-ethoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(3-Ethoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Ethoxyphenoxy)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting neuronal communication .

Comparison with Similar Compounds

4-(3-Ethoxyphenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.

    Matrine: A compound with antiviral and anticancer properties.

    Berberine: An alkaloid with antimicrobial and antidiabetic effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other piperidine derivatives.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONQUJOPVXVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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